Cas no 80418-12-8 ((R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol)

(R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol structure
80418-12-8 structure
Nombre del producto:(R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol
Número CAS:80418-12-8
MF:C8H6BrF3O
Megavatios:255.031852245331
MDL:MFCD14707648
CID:855411
PubChem ID:12640349

(R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol Propiedades químicas y físicas

Nombre e identificación

    • (R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol
    • (1R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol
    • 1-(4-bromo-phenyl)-2,2,2-trifluoro-ethanol
    • 2,2,2-trifluoro-1-(4-bromophenyl)ethanol
    • 4'-bromo-1-phenyl-2,2,2-trifluoroethanol
    • rac-1-(4-bromophenyl)-2,2,2-trifluoroethanol
    • (R)-2,2,2-Trifluoro-1-(4-bromophenyl)ethanol
    • (αR)-4-Bromo-α-(trifluoromethyl)benzenemethanol (ACI)
    • Benzenemethanol, 4-bromo-α-(trifluoromethyl)-, (R)- (ZCI)
    • DTXSID10505334
    • EN300-1937558
    • A9952
    • SCHEMBL1589426
    • AKOS015855370
    • CS-0112561
    • (1R)-1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-ol
    • 80418-12-8
    • (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-ol
    • MFCD14707648
    • BS-50319
    • DB-075682
    • MDL: MFCD14707648
    • Renchi: 1S/C8H6BrF3O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H/t7-/m1/s1
    • Clave inchi: PHWPRSZULISLMK-SSDOTTSWSA-N
    • Sonrisas: [C@H](C1C=CC(Br)=CC=1)(O)C(F)(F)F

Atributos calculados

  • Calidad precisa: 253.95500
  • Masa isotópica única: 253.95541g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 2
  • Complejidad: 163
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 20.2Ų
  • Xlogp3: 2.9

Propiedades experimentales

  • Denso: 1.665±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto de fusión: 55-56 ºC
  • Punto de ebullición: 282.8±40.0 ºC (760 Torr),
  • Punto de inflamación: 124.8±27.3 ºC,
  • Disolución: Very slightly soluble (0.82 g/l) (25 º C),
  • PSA: 20.23000
  • Logp: 3.04480

(R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol Información de Seguridad

  • Nivel de peligro:IRRITANT

(R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol Datos Aduaneros

  • Código HS:2906299090
  • Datos Aduaneros:

    China Customs Code:

    2906299090

    Overview:

    2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

(R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM317873-500mg
(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol
80418-12-8 95%
500mg
$98 2023-02-01
eNovation Chemicals LLC
Y1230937-10G
(R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol
80418-12-8 97%
10g
$450 2024-07-21
eNovation Chemicals LLC
Y1230937-1G
(R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol
80418-12-8 97%
1g
$90 2024-07-21
Chemenu
CM317873-1g
(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol
80418-12-8 95%
1g
$547 2021-06-16
Alichem
A019122834-1g
(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol
80418-12-8 95%
1g
$573.30 2023-09-01
Enamine
EN300-1937558-0.05g
(1R)-1-(4-bromophenyl)-2,2,2-trifluoroethan-1-ol
80418-12-8 95%
0.05g
$252.0 2023-09-17
Enamine
EN300-1937558-0.5g
(1R)-1-(4-bromophenyl)-2,2,2-trifluoroethan-1-ol
80418-12-8 95%
0.5g
$847.0 2023-09-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7450-100MG
(R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol
80418-12-8 97%
100MG
¥ 211.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7450-250MG
(R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol
80418-12-8 97%
250MG
¥ 283.00 2023-04-13
eNovation Chemicals LLC
Y1290938-5g
(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol
80418-12-8 98%
5g
$220 2024-06-07

(R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  45 min, cooled
1.2 Reagents: Water ;  cooled
2.1 Catalysts: Triacylglycerol lipase Solvents: Toluene ;  48 h, 32 °C
Referencia
Enzymatic resolution by CALB of organofluorine compounds under conventional condition and microwave irradiation
Ribeiro, Sandra S.; et al, Journal of Fluorine Chemistry, 2013, 154, 53-59

Synthetic Routes 2

Condiciones de reacción
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  Ferrocene, 1-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino]-2-[(1R)-1-[[(1R,2S… Solvents: Isopropanol ;  2 h, 25 °C
1.2 Reagents: Sodium hydroxide ,  Hydrogen Solvents: Toluene ;  16 h, 40 atm, rt
Referencia
Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031
Zhu, Tiao-Zhen; et al, Organic Chemistry Frontiers, 2021, 8(14), 3705-3711

Synthetic Routes 3

Condiciones de reacción
1.1 Catalysts: N-[(1R,2R)-1,2-Diphenyl-2-[(phenylmethyl)amino]ethyl]-P,P-diphenylphosphinic ami… Solvents: Toluene ;  15 min, 0 °C
1.2 Solvents: Toluene ;  0 °C; 30 min, 0 °C; 0 °C → -20 °C
1.3 48 h, -20 °C
1.4 Reagents: Ammonium chloride Solvents: Water
Referencia
Chemo- and Enantioselective Addition and β-Hydrogen Transfer Reduction of Carbonyl Compounds with Diethylzinc Reagent in One Pot Catalyzed by a Single Chiral Organometallic Catalyst
Huang, Huayin; et al, Journal of Organic Chemistry, 2015, 80(24), 12614-12619

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Silver acetate Catalysts: (3aS)-1-Butyltetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole Solvents: Toluene ;  -50 °C; 30 min, -50 °C; -50 °C → -70 °C
1.2 Solvents: Toluene ;  3 h, -70 °C; 2 h, -70 °C → -55 °C; 4 h, -55 °C; 14 h, -55 °C → 15 °C
Referencia
A Practical Enantioselective Synthesis of Odanacatib, a Potent Cathepsin K Inhibitor, via Triflate Displacement of an α-Trifluoromethylbenzyl Triflate
O'Shea, Paul D.; et al, Journal of Organic Chemistry, 2009, 74(4), 1605-1610

Synthetic Routes 5

Condiciones de reacción
1.1 Catalysts: Potassium phenoxide ,  (4bR,26bR)-12,13,15,16,18,19,34,35,37,38,40,41-Dodecahydro-10,21-diiodotetranaph… Solvents: Toluene ;  30 min, rt
1.2 2 h, -50 °C → -40 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
Referencia
Synthesis of novel C2-symmetric chiral crown ethers and their application to enantioselective trifluoromethylation of aldehydes and ketones
Kawai, Hiroyuki; et al, Journal of Fluorine Chemistry, 2009, 130(8), 762-765

Synthetic Routes 6

Condiciones de reacción
1.1 Catalysts: Cinchonanium, 1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-hydroxy-6′-methoxy-, … ,  [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]fluoroc… Solvents: Toluene ;  10 min, -78 °C
1.2 -78 °C; 2 h, -78 °C
1.3 Reagents: Water
1.4 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt
Referencia
The enantioselective trifluoromethylation of aromatic aldehydes by quaternary ammonium bromide and (IPr)CuF at low catalyst loading
Wu, Shaoxiang; et al, Journal of Fluorine Chemistry, 2013, 148, 19-29

Synthetic Routes 7

Condiciones de reacción
1.1 Catalysts: NADPH ,  Alcohol dehydrogenase Solvents: Water ;  30 min, pH 7.5, 30 °C
1.2 Solvents: Isopropanol ;  24 h, 30 °C
Referencia
Combined batch and continuous flow procedure to the chemo-enzymatic synthesis of biaryl moiety of Odanacatib
Lopes, Raquel de Oliveira; et al, Journal of Molecular Catalysis B: Enzymatic, 2014, 104, 101-107

Synthetic Routes 8

Condiciones de reacción
1.1 Catalysts: Triacylglycerol lipase Solvents: Toluene ;  48 h, 32 °C
Referencia
Enzymatic resolution by CALB of organofluorine compounds under conventional condition and microwave irradiation
Ribeiro, Sandra S.; et al, Journal of Fluorine Chemistry, 2013, 154, 53-59

Synthetic Routes 9

Condiciones de reacción
1.1 Catalysts: NADH ,  Alcohol dehydrogenase Solvents: Water ;  30 min, pH 7.5, 30 °C
1.2 Solvents: Isopropanol ;  2 h, 30 °C
Referencia
Combined batch and continuous flow procedure to the chemo-enzymatic synthesis of biaryl moiety of Odanacatib
Lopes, Raquel de Oliveira; et al, Journal of Molecular Catalysis B: Enzymatic, 2014, 104, 101-107

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Selectfluor Catalysts: 9,10-Anthracenedione, sulfonyl-, sodium salt (1:1) Solvents: Acetonitrile ,  Water ;  8 h, 80 °C
1.2 Reagents: Glucose Catalysts: Alcohol dehydrogenase Solvents: Water ;  overnight, pH 6.5, rt
Referencia
Enantiocomplementary synthesis of vicinal fluoro alcohols through photo-bio cascade reactions
Zhang, Yu; et al, Green Chemistry, 2022, 24(20), 7889-7893

Synthetic Routes 11

Condiciones de reacción
1.1 Catalysts: Cinchonanium, 1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-hydroxy-6′-methoxy-, … ,  [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]fluoroc… Solvents: Toluene ;  10 min, -78 °C
1.2 -78 °C; 2 h, -78 °C
1.3 Reagents: Water ;  -78 °C
1.4 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt
Referencia
Asymmetric trifluoromethylation of aromatic aldehydes by cooperative catalysis with (IPr)CuF and quinidine-derived quaternary ammonium salt
Wu, Shaoxiang; et al, Organic & Biomolecular Chemistry, 2012, 10(47), 9334-9337

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: NAD Catalysts: Glucose dehydrogenase ,  Alcohol dehydrogenase Solvents: Water ,  1-Butyl-1-methylpyrrolidinium ;  1 h, 30 °C; pH 6.8
Referencia
Enzymatic ketone reductions with co-factor recycling: Improved reactions with ionic liquid co-solvents
Hussain, Waqar; et al, Journal of Molecular Catalysis B: Enzymatic, 2008, 55(1-2), 19-29

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Glucose Solvents: Ethanol ,  Water ;  24 h, 30 °C
Referencia
Continuous flow whole cell bioreduction of fluorinated acetophenone
de Oliveira Lopes, Raquel; et al, Tetrahedron, 2014, 70(20), 3239-3242

(R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol Raw materials

(R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:80418-12-8)(R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol
A9952
Pureza:99%/99%
Cantidad:5g/10g
Precio ($):184.0/312.0